N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of appropriate ortho-nitrobenzyl derivatives.
Acetamide Formation: The final step involves the acylation of the benzisoxazole derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
- N-(4-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C16H13BrN2O2 |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-2-7-15-13(8-10)14(19-21-15)9-16(20)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
BEXZIVGLERLHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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